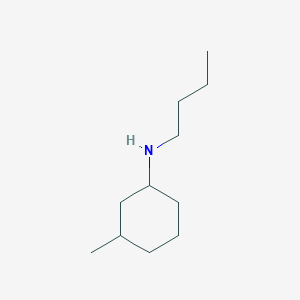

N-butyl-3-methylcyclohexan-1-amine

Description

General Context and Significance of Cyclohexanamine Derivatives

Cyclohexanamine derivatives are fundamental scaffolds in the design and synthesis of a wide array of more complex molecules. The conformational flexibility of the cyclohexane (B81311) ring, coupled with the nucleophilic and basic nature of the amino group, allows for a diverse range of chemical transformations. These derivatives are instrumental in the development of pharmaceuticals, agrochemicals, and materials science. nih.govchemicalbook.comnih.gov The stereochemistry of the substituted cyclohexane ring, often leading to cis and trans isomers, provides a platform for investigating stereoselective reactions and their impact on the biological activity and physical properties of the resulting compounds.

Historical Overview of N-Alkyl Cyclohexanamine Chemistry

The exploration of N-alkyl cyclohexanamine chemistry has evolved significantly over the decades. Early research focused on fundamental synthesis methods, such as the direct alkylation of cyclohexylamine. masterorganicchemistry.com However, these methods often suffered from drawbacks like polyalkylation, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com The advent of more sophisticated synthetic strategies, most notably reductive amination, revolutionized the field. masterorganicchemistry.comyoutube.comyoutube.com This method, which involves the reaction of a cyclohexanone (B45756) derivative with a primary amine in the presence of a reducing agent, allows for the controlled and high-yield synthesis of N-alkylated cyclohexanamines. masterorganicchemistry.comyoutube.com This advancement paved the way for the systematic study of the structure-activity relationships of this class of compounds.

Scope and Research Focus on N-butyl-3-methylcyclohexan-1-amine

This article focuses specifically on the chemical compound this compound. Due to the limited direct research on this particular molecule, this review will draw upon established principles of organic chemistry and data from closely related analogs to present a comprehensive scientific overview. The primary areas of focus will be its synthesis, chemical and physical properties, stereoisomerism, spectroscopic analysis, and reactivity. The aim is to provide a foundational understanding of this compound within the broader context of substituted cyclohexanamine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJUEEKIJVBZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Butyl 3 Methylcyclohexan 1 Amine

Stereoselective Synthesis Approaches

The presence of two stereocenters in N-butyl-3-methylcyclohexan-1-amine (at C1 and C3) means that it can exist as four possible stereoisomers. The selective synthesis of a single stereoisomer is a key challenge and a major focus of modern organic synthesis.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers an elegant and efficient way to introduce chirality into molecules. In the context of this compound synthesis, a prominent strategy involves the asymmetric reductive amination of 3-methylcyclohexanone (B152366) with n-butylamine. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine.

One approach utilizes a Noyori-type ruthenium catalyst, which is known for the stereoselective reduction of ketones and imines. nih.gov The catalyst, often a complex of ruthenium with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), can effectively differentiate between the two enantiotopic faces of the imine formed from 3-methylcyclohexanone and n-butylamine. The reaction is typically carried out under a hydrogen atmosphere. The choice of the chiral ligand's chirality (e.g., (R)-BINAP vs. (S)-BINAP) dictates the stereochemical outcome at the C1 position.

| Catalyst System | Starting Materials | Product Stereoisomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Ru(II)/(R)-BINAP/(R,R)-DPEN | 3-methylcyclohexanone, n-butylamine, H₂ | (1R,3R/S)-N-butyl-3-methylcyclohexan-1-amine | Moderate to Good | High |

| Ru(II)/(S)-BINAP/(S,S)-DPEN | 3-methylcyclohexanone, n-butylamine, H₂ | (1S,3R/S)-N-butyl-3-methylcyclohexan-1-amine | Moderate to Good | High |

Another powerful method involves biocatalysis, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). taylorandfrancis.com These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. A suitably engineered IRED can catalyze the asymmetric reduction of the iminium ion formed in situ from 3-methylcyclohexanone and n-butylamine, yielding a specific stereoisomer of the final product with high enantiomeric purity. researchgate.net

Diastereoselective Control in Cyclohexane (B81311) Ring Functionalization

Achieving diastereoselective control in the functionalization of a pre-existing cyclohexane ring is another key strategy. Starting with 3-methylcyclohexanone, the introduction of the butylamino group can be directed by the existing methyl group.

Standard reductive amination conditions, for instance using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), will typically lead to a mixture of cis and trans diastereomers. masterorganicchemistry.comyoutube.com The ratio of these diastereomers is influenced by the steric hindrance posed by the methyl group. The hydride reagent will preferentially attack from the less hindered face of the intermediate iminium ion. For 3-methylcyclohexanone, this generally leads to a preference for the formation of the cis-isomer, where the incoming nucleophile (hydride) attacks from the face opposite to the equatorial methyl group. However, the selectivity is often moderate.

To enhance diastereoselectivity, bulkier reducing agents or specific reaction conditions can be employed. For example, the use of a sterically demanding hydride source might increase the preference for attack from the less hindered face.

Enantioselective Pathways to this compound Stereoisomers

Enantioselective pathways aim to generate specific enantiomers of the target molecule. One such pathway could involve the asymmetric reduction of a suitable enamine precursor. For instance, the enamine formed from 3-methylcyclohexanone and a chiral secondary amine can be hydrogenated in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched 3-methylcyclohexanamine, which can then be alkylated with a butyl group.

Alternatively, a desymmetrization approach starting from a prochiral precursor like 3-methylcyclohexanedione could be envisioned. A catalytic asymmetric mono-amination reaction could set the stereocenter at C1, followed by reduction of the remaining ketone and subsequent butylation.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom to direct the stereochemical outcome of a key reaction.

A well-established method involves the use of Ellman's auxiliary, tert-butanesulfinamide. nih.govnih.govnih.gov (R)- or (S)-tert-butanesulfinamide can be condensed with 3-methylcyclohexanone to form the corresponding N-sulfinyl-ketimine. The chiral sulfinyl group then directs the nucleophilic addition of a butyl nucleophile (e.g., from butylmagnesium bromide or butyllithium) to the imine carbon in a highly diastereoselective manner. The stereochemical outcome is predictable, with the nucleophile generally attacking from the face opposite to the bulky tert-butyl group of the sulfinamide. Subsequent acidic cleavage of the sulfinyl group affords the chiral primary amine, which can then be N-butylated in a separate step, or the butyl group can be introduced directly.

Another strategy involves attaching a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to a carboxylic acid precursor that can be converted to the amine. sigmaaldrich.comnih.gov For example, one could envision a synthetic route starting from a 3-methylcyclohexanecarboxylic acid derivative.

| Chiral Auxiliary | Key Reaction | Intermediate | Final Step |

| (R)-tert-butanesulfinamide | Diastereoselective addition of a butyl nucleophile to the N-sulfinyl-imine of 3-methylcyclohexanone | Chiral N-sulfinyl-N-butyl-3-methylcyclohexanamine | Acidic removal of the auxiliary |

| (S)-Pseudoephedrine | Diastereoselective alkylation of a pseudoephedrine amide derived from a cyclohexene (B86901) carboxylic acid precursor | Chiral amide with controlled stereocenters | Conversion of the amide to the amine and butylation |

Classical and Modern Coupling Reactions for this compound Formation

Reductive Amination Strategies for this compound

Reductive amination is arguably the most direct and widely used method for the synthesis of this compound from 3-methylcyclohexanone and n-butylamine. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed, each with its own advantages.

Sodium borohydride (B1222165) (NaBH₄) : A common and inexpensive reducing agent, though it can also reduce the starting ketone.

Sodium cyanoborohydride (NaBH₃CN) : More selective for the reduction of the protonated imine (iminium ion) over the ketone, allowing for the reaction to be carried out at a slightly acidic pH where imine formation is favorable. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : A mild and effective reagent that is particularly useful for the reductive amination of a wide range of aldehydes and ketones. It is less toxic than NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere is a clean and efficient method, often used in industrial settings. google.comchemicalbook.com

The general reaction scheme is as follows:

3-methylcyclohexanone + n-butylamine ⇌ [Imine/Enamine Intermediate] --[Reducing Agent]--> this compound

| Reducing Agent | Solvent | Typical Conditions |

| NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 12-24 hours |

| NaBH₃CN | Methanol (MeOH) | pH 6-7, Room temperature, 12-24 hours |

| H₂ / Pd/C | Ethanol (EtOH) or Methanol (MeOH) | 1-5 atm H₂, Room temperature to 50°C, 6-24 hours |

The choice of reducing agent and reaction conditions can influence the yield and the diastereomeric ratio of the product.

Alkylation Reactions on Cyclohexanamine Scaffolds

A primary route to this compound involves the direct alkylation of a 3-methylcyclohexanamine precursor. nih.govnih.govnih.gov A common and effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the condensation of 3-methylcyclohexanone with butylamine (B146782) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are selective for the imine in the presence of the ketone. masterorganicchemistry.com

Alternatively, direct N-alkylation of 3-methylcyclohexanamine with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) can be performed. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. libretexts.org To improve the selectivity for mono-alkylation, the reaction can be carried out using a large excess of the primary amine or by employing specific catalytic systems. The use of a base, such as potassium carbonate or a non-nucleophilic organic base like 2,6-lutidine, is crucial to neutralize the hydrohalic acid generated during the reaction. dtic.mildtic.mil

Below is a table summarizing potential reductive amination conditions for the synthesis of this compound:

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Conditions |

| 3-Methylcyclohexanone | Butylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 12-24 hours |

| 3-Methylcyclohexanone | Butylamine | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | pH 6-7, Room temperature, 12-24 hours |

| 3-Methylcyclohexanone | Butylamine | H2, Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Methanol (MeOH) | Elevated pressure and temperature |

Multi-component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step, generating molecular diversity with high atom economy. tcichemicals.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs can be adapted to incorporate the N-butyl-3-methylcyclohexylamino scaffold.

For instance, the Ugi four-component reaction (U-4CR) could be employed. nih.gov In a hypothetical Ugi reaction, 3-methylcyclohexanone, butylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid could be combined to generate a complex α-acylamino amide derivative containing the N-butyl-3-methylcyclohexylamino moiety. The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing the starting components.

Another relevant MCR is the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid. organic-chemistry.org One could envision a Petasis-type reaction involving 3-methylcyclohexanone, butylamine, and a vinyl or aryl boronic acid to generate allylic or benzylic amines, respectively, which could be further modified.

The following table illustrates a hypothetical Ugi reaction for the synthesis of a derivative containing the N-butyl-3-methylcyclohexylamino moiety:

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid |

| 3-Methylcyclohexanone | Butylamine | tert-Butyl isocyanide | Acetic acid |

| 3-Methylcyclohexanone | Butylamine | Cyclohexyl isocyanide | Benzoic acid |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Modification of the N-butyl Side Chain

The N-butyl side chain can be modified through various synthetic transformations. For example, if the initial synthesis utilized a shorter or longer N-alkyl chain, further alkylation could be performed. However, as with the initial synthesis, controlling the degree of alkylation can be challenging. libretexts.org

A more controlled approach would involve the dealkylation of the N-butyl group followed by the introduction of a new alkyl chain. This can be a synthetically demanding process. A more practical approach to analogues is to use different primary amines in the initial reductive amination or alkylation step. For instance, using propylamine, pentylamine, or benzylamine (B48309) in place of butylamine would yield the corresponding N-propyl, N-pentyl, or N-benzyl analogues. masterorganicchemistry.com

Derivatization at the Cyclohexane Ring

Functionalization of the cyclohexane ring can introduce additional diversity. The starting material, 3-methylcyclohexanone, can be modified prior to the amination step. For example, α-alkylation or α-halogenation of 3-methylcyclohexanone would lead to derivatives with substituents at the C2 or C6 positions of the cyclohexane ring.

Furthermore, if the cyclohexane ring contains other functional groups, these can be manipulated. For instance, if a derivative is synthesized from a cyclohexanone (B45756) bearing an ester group, this ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. The presence of a double bond in the cyclohexane ring, introduced through an appropriate starting material, would allow for a wide range of transformations, including epoxidation, dihydroxylation, and hydrogenation.

Preparation of this compound Salts

As a secondary amine, this compound is basic and readily forms salts with various acids. These salts often have improved solubility in polar solvents and are crystalline, which can facilitate purification and handling.

The most common salts are hydrochloride salts, which can be prepared by treating a solution of the amine with hydrochloric acid (HCl), either as an aqueous solution or as a solution in an organic solvent like dioxane or diethyl ether. nih.gov The resulting salt typically precipitates from the solution and can be isolated by filtration. Other common salts include hydrobromide, sulfate, and phosphate (B84403) salts, which can be prepared in a similar manner using the corresponding acids.

Quaternary ammonium salts can also be prepared by further alkylation of the secondary amine. dtic.milquora.com For example, reaction with an excess of an alkyl halide, such as methyl iodide, would yield the N-butyl-N-methyl-3-methylcyclohexanaminium iodide. libretexts.orgquora.com The formation of quaternary ammonium salts results in a permanently charged species. quora.com

The table below provides examples of salt formation reactions:

| Amine | Acid/Alkylating Agent | Solvent | Salt Product |

| This compound | Hydrochloric acid (HCl) | Diethyl ether or Dioxane | This compound hydrochloride |

| This compound | Sulfuric acid (H2SO4) | Ethanol | This compound sulfate |

| This compound | Methyl iodide (CH3I) | Acetonitrile (B52724) | N-butyl-N-methyl-3-methylcyclohexanaminium iodide |

Reactivity as a Nucleophile and Base

The lone pair of electrons on the nitrogen atom of this compound dictates its function as both a Brønsted-Lowry base and a Lewis base (nucleophile). The presence of two alkyl substituents—a butyl group and a 3-methylcyclohexyl group—influences these properties through inductive effects and steric hindrance.

The alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making it more basic and generally more nucleophilic than a primary amine like cyclohexylamine. thieme-connect.comacs.org However, the steric bulk of the butyl and, particularly, the substituted cyclohexyl group can impede its ability to act as a nucleophile in reactions sensitive to steric hindrance. acs.org This steric hindrance is a critical factor in determining the outcome of its reactions with various electrophiles.

Role in Amine-Catalyzed Reactions

Secondary amines are frequently employed as catalysts in a variety of organic transformations, such as in the formation of enamines and in aldol-type reactions. In these contexts, this compound could theoretically act as a catalyst. For instance, in reactions with ketones or aldehydes, it could form an intermediate iminium salt, which is a key step in many catalytic cycles. youtube.com

The efficacy of this compound as a catalyst would be highly dependent on the specific reaction. Its steric bulk might be advantageous in some cases, for example, by influencing the stereochemical outcome of a reaction. However, in other cases, this same steric hindrance could significantly slow down the reaction rate compared to less hindered secondary amines. The balance between electronic activation from the alkyl groups and steric deactivation is a key determinant of its catalytic potential.

Investigations into Alkylation and Acylation Reactions

Alkylation: The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation. This compound is expected to undergo alkylation with alkyl halides. However, as a secondary amine, it is generally more nucleophilic than the corresponding primary amine, which can lead to over-alkylation to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.com

The reaction with bulkier alkyl halides would be slower due to the steric hindrance around the nitrogen atom. The choice of reaction conditions, such as the use of a non-nucleophilic base to scavenge the acid produced, would be crucial to control the extent of alkylation. thieme-connect.com For sterically hindered secondary amines, specific methods, such as using alkyl tosylates in the presence of a bulky, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine, have been developed to achieve efficient N-alkylation. thieme-connect.com

Acylation: Acylation of this compound with acyl chlorides or anhydrides would readily form the corresponding N-acyl amide. This reaction is typically very efficient for secondary amines. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). youtube.com Usually, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl generated when an acyl chloride is used. Alternatively, a second equivalent of the amine can serve as the base. youtube.com

Transformations Involving the Cyclohexane Ring

The cyclohexane ring of this compound can also participate in various chemical transformations, with the stereochemistry of the ring playing a crucial role in the reaction outcomes.

Stereochemical Outcomes of Ring-Based Reactions

The 3-methylcyclohexyl group exists in a chair conformation, with the methyl group and the amino group having specific spatial orientations (axial or equatorial). The relative stability of the conformers of substituted cyclohexanes is well-documented, with bulky substituents preferentially occupying the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com For this compound, the N-butylamino group is significantly bulkier than the methyl group and would strongly prefer the equatorial position. The 3-methyl group can exist in either an axial or equatorial position, leading to cis and trans diastereomers.

Reactions at the cyclohexane ring would be influenced by the stereochemistry of the starting material. For example, an elimination reaction on a derivative of this compound would require an anti-periplanar arrangement of the leaving group and a proton, the feasibility of which depends on the conformation of the ring. Similarly, the approach of a reagent to the ring would be sterically directed by the existing substituents.

Functional Group Interconversions at the 3-methyl Position

The methyl group at the 3-position is generally unreactive. However, under radical conditions, such as allylic bromination with N-bromosuccinimide (NBS) if a double bond were present in the ring, functionalization adjacent to the methyl group could be achieved. Direct functionalization of the methyl group on a saturated cyclohexane ring is challenging and would likely require harsh reaction conditions that could also affect the amino group.

Mechanistic Insights into this compound Transformations

The mechanisms of the reactions of this compound are largely analogous to those of other secondary amines.

Nucleophilic Substitution (Alkylation): The reaction with alkyl halides typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile. The rate of this reaction is sensitive to the steric bulk of both the amine and the alkyl halide. masterorganicchemistry.com

Nucleophilic Acyl Substitution (Acylation): The acylation reaction follows a tetrahedral intermediate mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to regenerate the carbonyl group and expel the leaving group. youtube.com

Transition State Analysis of Key Reactions

Transition state analysis is a fundamental aspect of understanding reaction mechanisms, providing insight into the energy barriers and the geometry of the highest-energy point along a reaction coordinate. For reactions involving this compound, such as nucleophilic substitution or elimination, computational chemistry would be a primary tool for these investigations.

Detailed research findings on the transition state analysis for reactions of this compound are not present in the current body of scientific literature. Theoretical studies would be required to model these transition states. Such studies would typically involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface of a reaction. This would allow for the identification of transition state structures.

Vibrational Frequency Analysis: This analysis is crucial to confirm a calculated structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Without experimental or computational data specific to this compound, it is not possible to provide a data table of its transition state energies or geometries. A hypothetical table for a representative reaction, such as N-alkylation, is presented below to illustrate how such data would be organized.

Hypothetical Transition State Data for N-Alkylation of this compound with an Alkyl Halide (R-X)

| Reaction Parameter | Calculated Value | Units |

|---|---|---|

| Activation Energy (Ea) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

| Key Bond Distances in TS (e.g., N-C, C-X) | Data not available | Ångströms (Å) |

| Key Bond Angles in TS | Data not available | Degrees (°) |

Solvent Effects on this compound Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For a secondary amine like this compound, solvent effects would be particularly pronounced in reactions where the polarity of the reactants, transition state, and products differ.

Currently, there are no published studies that specifically investigate the effect of different solvents on the reactivity of this compound. Research in this area would involve:

Kinetics Experiments: Running reactions, such as quaternization with an alkyl halide, in a series of solvents with varying properties (e.g., polarity, proticity, dielectric constant).

Correlation Analysis: Correlating the observed reaction rate constants with solvent parameters (e.g., using the Taft or Kamlet-Taft equations) to quantify the influence of solvent polarity, hydrogen bond donating ability, and hydrogen bond accepting ability.

Computational Modeling: Using implicit or explicit solvent models in quantum chemical calculations to understand how solvent molecules stabilize or destabilize the reactants and the transition state. For instance, polar solvents would be expected to stabilize a polar transition state more than a nonpolar one, thus accelerating the reaction.

A data table illustrating how solvent effects on a hypothetical reaction of this compound could be presented is shown below.

Hypothetical Rate Constants for a Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k) |

|---|---|---|

| Hexane (B92381) | 1.88 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Acetone | 21.0 | Data not available |

| Ethanol | 24.5 | Data not available |

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which in turn helps to elucidate the reaction mechanism.

No specific kinetic data for reactions involving this compound have been reported in the scientific literature. To establish the kinetics of its reactions, the following would be necessary:

Rate Law Determination: A series of experiments would be conducted where the initial concentration of each reactant (the amine, and its reaction partner) is systematically varied, and the initial reaction rate is measured. This would allow for the determination of the reaction order with respect to each component.

Rate Constant Measurement: From the rate law and experimental data, the specific rate constant (k) for the reaction under defined conditions (temperature, pressure, solvent) would be calculated.

Activation Parameters: By measuring the rate constant at different temperatures, the Arrhenius equation could be used to determine the activation energy (Ea) and the pre-exponential factor (A). Further analysis could yield the enthalpy and entropy of activation.

A representative data table for the kinetic analysis of a hypothetical reaction is provided below.

Hypothetical Kinetic Data for a Reaction of this compound

| Experimental Run | [Amine] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

Derived Kinetic Parameters:

| Parameter | Value | Units |

|---|---|---|

| Rate Law | Data not available | - |

| Rate Constant (k) | Data not available | Varies with rate law |

Chemical and Physical Properties

Inferred Physicochemical Properties of N-butyl-3-methylcyclohexan-1-amine:

| Property | Inferred Value/Description | Basis of Inference |

| Molecular Formula | C11H23N | From structure |

| Molecular Weight | 169.31 g/mol | From molecular formula |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar N-alkyl cyclohexanamines |

| Odor | Amine-like, fishy odor | Characteristic of aliphatic amines |

| Boiling Point | Estimated to be around 210-230 °C | Higher than N-butylcyclohexylamine (207 °C) due to the additional methyl group. nih.gov |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The hydrophobic alkyl chains dominate the polarity of the amine group. |

| Basicity (pKa of conjugate acid) | Expected to be around 10.5 - 11.5 | Similar to other secondary alkyl amines. msu.edu |

Stereochemistry and Conformational Analysis of N Butyl 3 Methylcyclohexan 1 Amine

Isomerism in N-butyl-3-methylcyclohexan-1-amine

The structural complexity of this compound begins with the various forms of isomerism it can exhibit. These include stereoisomerism, arising from the spatial arrangement of its atoms, and cis-trans isomerism, which is a specific type of diastereomerism in cyclic compounds.

This compound possesses two chiral centers at the C1 and C3 positions of the cyclohexane (B81311) ring. This leads to the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers. spcmc.ac.in The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are:

(1R, 3R)-N-butyl-3-methylcyclohexan-1-amine

(1S, 3S)-N-butyl-3-methylcyclohexan-1-amine

(1R, 3S)-N-butyl-3-methylcyclohexan-1-amine

(1S, 3R)-N-butyl-3-methylcyclohexan-1-amine

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing of these isomers, for instance between the (1R, 3R) and (1R, 3S) forms, is diastereomeric. spcmc.ac.in Because diastereomers have different physical properties, they can be separated by techniques such as chromatography or crystallization. libretexts.org

Stereoisomers of this compound

| Configuration | Relationship |

|---|---|

| (1R, 3R) and (1S, 3S) | Enantiomers |

| (1R, 3S) and (1S, 3R) | Enantiomers |

| (1R, 3R) and (1R, 3S) | Diastereomers |

| (1R, 3R) and (1S, 3R) | Diastereomers |

| (1S, 3S) and (1R, 3S) | Diastereomers |

| (1S, 3S) and (1S, 3R) | Diastereomers |

In substituted cyclohexanes, cis-trans isomerism describes the relative orientation of substituents on the ring. fiveable.me For this compound, this refers to whether the n-butylamino and methyl groups are on the same side (cis) or opposite sides (trans) of the ring. spcmc.ac.in

Cis Isomers : In the cis-isomers, the n-butylamino and methyl groups are on the same side of the cyclohexane ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations.

Trans Isomers : In the trans-isomers, the substituents are on opposite sides of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations.

Conformational Preferences and Dynamics

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. openstax.org The presence of substituents influences the stability of these chair conformations.

In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgpressbooks.pub

The conformational preference is often quantified by A-values, which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. lumenlearning.com A larger A-value indicates a stronger preference for the equatorial position. The n-butylamino group is significantly bulkier than the methyl group, and thus will have a much stronger preference for the equatorial position.

Conformational Analysis of Cis and Trans Isomers:

Trans-N-butyl-3-methylcyclohexan-1-amine : The trans isomer can exist in two chair conformations: one with both the n-butylamino and methyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org

Cis-N-butyl-3-methylcyclohexan-1-amine : The cis isomer exists in two chair conformations, both of which have one axial and one equatorial substituent. In one conformation, the n-butylamino group is equatorial and the methyl group is axial. In the other, the n-butylamino group is axial and the methyl group is equatorial. Given the larger steric bulk of the n-butylamino group, the conformation where it occupies the equatorial position is strongly favored. libretexts.orglibretexts.org

Conformational Preferences of this compound Isomers

| Isomer | More Stable Conformation | Reason |

|---|---|---|

| Trans | Diequatorial | Avoids 1,3-diaxial interactions for both bulky groups. libretexts.orglibretexts.org |

| Cis | Equatorial n-butylamino, Axial methyl | The larger n-butylamino group occupies the less sterically hindered equatorial position. libretexts.orglibretexts.org |

Resolution of Stereoisomers of this compound

The separation of a racemic mixture into its individual enantiomers is known as resolution. wikipedia.org Since enantiomers have identical physical properties, this process requires the use of a chiral resolving agent or a chiral environment. libretexts.org For a chiral amine like this compound, several methods can be employed.

One of the most common methods is classical resolution , which involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org

Another powerful technique is chiral chromatography . This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Enzymatic resolution is another approach where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be isolated.

Chiral Separation Techniques

The direct separation of enantiomers can be effectively achieved using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.net This technique relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov

High-Performance Liquid Chromatography (HPLC):

For primary and secondary amines like this compound, several types of CSPs have proven effective. nih.govyakhak.org

Polysaccharide-based CSPs: These are among the most widely used CSPs for their broad applicability. yakhak.org Columns with selectors made from derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. researchgate.netyakhak.org

Crown Ether-based CSPs: Chiral stationary phases incorporating crown ethers are particularly well-suited for the resolution of primary and secondary amines. nih.govnih.gov The separation is based on the formation of a complex between the protonated amine group of the analyte and the cavity of the crown ether, with additional interactions influencing chiral recognition. nih.gov

Ligand Exchange Chromatography (LEC): This method uses a CSP that has a chiral ligand, often complexed with a metal ion like copper(II). The enantiomers of the amine analyte coordinate with the metal center as ternary complexes, and differences in the stability of these diastereomeric complexes allow for their separation. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. It typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., triethylamine) to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.govyakhak.org In some cases, pre-column derivatization of the amine with a chiral or achiral reagent can enhance detectability and improve separation efficiency. yakhak.orgacs.org

Table 1: Overview of Chiral HPLC Separation Techniques for Amines This table summarizes common methodologies applicable for the separation of this compound enantiomers.

| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H); Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol or Ethanol with Triethylamine (B128534) (TEA) | Formation of transient diastereomeric complexes via hydrogen bonds, dipole interactions, and steric fit. researchgate.netyakhak.org |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile (B52724) with Acetic Acid and TEA | Host-guest complexation between the protonated amine and the chiral crown ether cavity. nih.gov |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. researchgate.net |

Diastereomeric Salt Formation

One of the most established and scalable methods for resolving a racemic mixture of a base, such as this compound, is through diastereomeric salt formation. wikipedia.orgpharmtech.com This classical resolution technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org

The process can be outlined in three main steps:

Salt Formation: The racemic amine (containing both R and S enantiomers, or more accurately, the (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R) pairs) is treated with an enantiomerically pure chiral acid, for instance, (+)-tartaric acid. This acid-base reaction yields a mixture of two diastereomeric salts. libretexts.org For example, reacting a racemic amine (R-amine and S-amine) with an R'-acid would produce a mixture of (R-amine:R'-acid) and (S-amine:R'-acid) salts.

Separation of Diastereomers: Unlike enantiomers, diastereomers possess different physical properties, such as solubility in a given solvent. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. pbworks.com The less soluble salt is then isolated by filtration.

Liberation of the Enantiomer: After the pure diastereomeric salt has been isolated, the resolved amine enantiomer can be recovered. This is typically achieved by treating the salt with a strong base, such as sodium hydroxide. The base neutralizes the chiral acid, liberating the free amine, which can then be extracted from the aqueous solution. libretexts.orgpbworks.com

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several different chiral acids to find one that forms diastereomeric salts with a significant solubility difference. wikipedia.orgulisboa.pt

Table 2: Common Chiral Resolving Agents for Amines This table lists chiral acids frequently used for the resolution of racemic amines via diastereomeric salt formation.

| Chiral Resolving Agent | Type of Acid | Reference Application |

|---|---|---|

| (+)-Tartaric Acid or (-)-Tartaric Acid | Carboxylic Acid | A widely used, naturally derived resolving agent for basic compounds. libretexts.orgpbworks.com |

| (+)-Mandelic Acid or (-)-Mandelic Acid | Carboxylic Acid | Used in the resolution of various amines and alcohols. wikipedia.orglibretexts.org |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | A strong acid used for resolving weakly basic amines. pharmtech.comlibretexts.org |

| (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BPA) | Phosphoric Acid | Effective for a wide range of amines due to its structural rigidity. |

| O,O'-Dibenzoyl-L-tartaric acid | Carboxylic Acid Derivative | Provides enhanced steric and electronic interactions for improved differentiation. mdpi.com |

Advanced Spectroscopic and Analytical Methodologies Applied to N Butyl 3 Methylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For N-butyl-3-methylcyclohexan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

The stereochemistry of this compound, which can exist as cis and trans isomers, is primarily determined through detailed analysis of its ¹H NMR spectrum. The orientation of the substituents on the cyclohexane (B81311) ring, whether axial or equatorial, significantly influences the chemical shifts and coupling constants of the ring protons.

In the chair conformation of cyclohexane, axial protons are in a different chemical environment compared to equatorial protons. Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring. The coupling constants (J-values) between adjacent protons are also diagnostic of their relative orientation. The coupling between two axial protons (³Jaa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is smaller (2-5 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | 0.5 - 2.0 | br s | Chemical shift is concentration and solvent dependent. |

| Butyl-CH₂-N | 2.4 - 2.8 | t | |

| Cyclohexane-CH-N | 2.5 - 3.0 | m | The chemical shift and multiplicity will differ for cis and trans isomers. |

| Butyl-CH₂ | 1.3 - 1.6 | m | |

| Butyl-CH₂ | 1.2 - 1.5 | m | |

| Cyclohexane-CH₂ | 1.0 - 2.0 | m | Complex overlapping signals. |

| Butyl-CH₃ | 0.8 - 1.0 | t | |

| Cyclohexane-CH-CH₃ | 0.8 - 1.2 | m | |

| Cyclohexane-CH₃ | 0.8 - 1.0 | d |

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

By analyzing the chemical shifts, one can distinguish between the carbons of the cyclohexane ring, the butyl group, and the methyl group. The carbon attached to the nitrogen atom (C1) will be shifted downfield due to the electronegativity of the nitrogen. The chemical shifts of the ring carbons can also provide stereochemical information. For instance, in substituted cyclohexanes, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (gauche effect). While a definitive spectrum for this compound is not available, expected chemical shifts can be estimated based on data from similar compounds like N-methylcyclohexylamine. chemicalbook.comorganicchemistrydata.org

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| C1 (CH-N) | 55 - 60 |

| C2, C6 (Ring CH₂) | 30 - 35 |

| C3 (CH-CH₃) | 30 - 35 |

| C4, C5 (Ring CH₂) | 20 - 30 |

| Butyl-C1' (CH₂-N) | 45 - 50 |

| Butyl-C2' (CH₂) | 30 - 35 |

| Butyl-C3' (CH₂) | 20 - 25 |

| Butyl-C4' (CH₃) | 10 - 15 |

| 3-Methyl-C (CH₃) | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule, especially for complex structures where 1D spectra may have overlapping signals. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal which protons are adjacent in the structure. For example, the proton on C1 would show a correlation to the protons on C2 and C6. Similarly, the protons of the butyl group would show sequential correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu An HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, the protons of the butyl group would show correlations to the C1 carbon of the cyclohexane ring, confirming the attachment of the butyl group to the nitrogen, which is in turn attached to C1.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure of this compound, confirming the connectivity of the carbon skeleton and the placement of the substituents. researchgate.netgithub.io

The cyclohexane ring is not static and undergoes a rapid "chair-chair" interconversion at room temperature. In this compound, this conformational exchange can interconvert axial and equatorial substituents. Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes. nih.gov

At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, and the observed spectrum is an average of the two chair conformations. However, by lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, such as the activation energy for the ring flip. While no specific dynamic NMR studies on this compound were found, the principles are well-established from studies on other substituted cyclohexanes. nih.gov

Mass Spectrometry (MS) Principles and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum, confirming the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is an odd number (169.31 g/mol ), and according to the nitrogen rule, the molecular ion will have an odd m/z value. sigmaaldrich.comyoutube.comlibretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the α-carbon and the adjacent carbon in the ring is broken. libretexts.org For this compound, this could lead to several prominent fragment ions. Analysis of the mass spectra of related compounds such as N-butylcyclohexylamine and 3-methylcyclohexylamine (B3022809) from the NIST database can help predict the fragmentation pathways. nih.govnist.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₁H₂₃N]⁺ | Molecular Ion |

| 154 | [C₁₀H₂₀N]⁺ | Loss of CH₃ radical |

| 126 | [C₈H₁₆N]⁺ | α-cleavage, loss of C₃H₇ radical from the butyl group |

| 112 | [C₇H₁₄N]⁺ | α-cleavage, loss of the butyl group |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the N-butyl bond with H transfer |

| 84 | [C₅H₁₀N]⁺ | α-cleavage within the ring |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of an ion.

For this compound, HRMS would be used to confirm the elemental formula of the molecular ion as C₁₁H₂₃N. It would also be applied to the major fragment ions to verify their elemental compositions, providing an additional layer of confidence in the structural assignment derived from the fragmentation pattern.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a pivotal tool for the structural analysis of chemical compounds by measuring the mass-to-charge ratio (m/z) of ions. nih.gov For this compound, electron ionization (EI) mass spectrometry induces fragmentation, providing a unique pattern that serves as a molecular fingerprint. The fragmentation of amines is governed by specific rules and mechanisms that allow for detailed structural elucidation. jove.comjove.com

In mass spectrometry, molecules containing an odd number of nitrogen atoms, like this compound, produce a molecular ion peak with an odd m/z value, a principle known as the nitrogen rule. jove.comjove.com The molecular weight of this compound (C₁₁H₂₃N) is 169.31 g/mol , so its molecular ion peak [M]⁺ would be observed at m/z 169. sigmaaldrich.com

The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur on either side of the amine group: cleavage of the butyl group or cleavage within the cyclohexyl ring. The loss of the largest alkyl branch is generally preferred as it forms a more stable radical. whitman.edu

Key fragmentation pathways for this compound include:

Loss of a propyl radical: Cleavage of the C-C bond beta to the nitrogen in the butyl chain results in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent peak at m/z 126 ([M - 43]⁺).

Loss of a butyl radical: α-cleavage can also lead to the loss of the entire butyl group, forming a fragment corresponding to the 3-methylcyclohexyliminium ion at m/z 112 ([M - 57]⁺).

Ring Fragmentation: Cyclic amines can undergo ring cleavage. whitman.edufuture4200.com A characteristic fragmentation involves the loss of ethene (C₂H₄, mass 28) from the ring structure, which can lead to ions at m/z 141 ([M - 28]⁺). youtube.comcas.cn Subsequent losses of alkyl fragments from the ring are also possible.

Base Peak: The base peak in the mass spectra of many cycloalkylamines is often not the molecular ion. future4200.com For this compound, the fragment resulting from the loss of the propyl radical (m/z 126) or further fragmentation of the ring could represent the base peak, depending on the relative stability of the resulting ions. The mass spectrum of the parent compound, cyclohexylamine, shows a base peak at m/z 56, resulting from a rearrangement after ring opening. nist.govdocbrown.info

The combination of the molecular ion peak and these characteristic fragment ions allows for the unambiguous structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₁H₂₃N]⁺ | Molecular Ion ([M]⁺) |

| 126 | [C₈H₁₆N]⁺ | α-Cleavage: Loss of propyl radical (•C₃H₇) from the butyl chain |

| 112 | [C₇H₁₄N]⁺ | α-Cleavage: Loss of butyl radical (•C₄H₉) |

| 84 | [C₆H₁₂]⁺ | Loss of butylamine (B146782) from the molecular ion |

| 56 | [C₃H₆N]⁺ | Rearrangement and cleavage product, common in cyclohexylamines |

Vibrational Spectroscopy Methodologies (IR, Raman)

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to the energy of these vibrations. For this compound, IR spectroscopy is particularly useful for identifying the N-H bond of the secondary amine and the C-H bonds of the alkyl and cycloalkyl groups. pressbooks.pub

Raman Spectroscopy: This technique involves scattering monochromatic light, usually from a laser, off a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift provides information about the vibrational modes of the molecule. Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. researchgate.net

Characteristic Absorption Band Analysis

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct structural features: the secondary amine group, the cyclohexyl ring, and the n-butyl chain.

N-H Vibrations: Secondary amines show a single, characteristic N-H stretching absorption in the IR spectrum, typically between 3300 and 3500 cm⁻¹. pressbooks.pubwpmucdn.com This band is generally sharper and less intense than the broad O-H band of alcohols. pressbooks.pub The N-H bending vibration may also be observed around 1500-1600 cm⁻¹. libretexts.org

C-H Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring and butyl chain appear in the region of 2800-3000 cm⁻¹. wpmucdn.com Specifically, asymmetric and symmetric stretching modes of CH₂ and CH₃ groups can be resolved. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. libretexts.org This absorption can be useful for confirming the presence of the amine functional group.

Cyclohexane Ring Vibrations: The cyclohexane ring itself has characteristic "breathing" and other skeletal vibrations, though these can be complex and overlap with other signals in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |

| N-H Bend | Secondary Amine | 1500 - 1600 | IR |

| C-H Stretch (sp³) | Alkyl, Cycloalkyl | 2850 - 2960 | IR, Raman |

| CH₂ Bend (Scissoring) | Alkyl, Cycloalkyl | ~1465 | IR, Raman |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | IR, Raman |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an essential set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For this compound, chromatographic methods are crucial for assessing its purity, quantifying it in various matrices, and separating its different stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Developing an HPLC method for this compound involves optimizing several parameters to achieve good resolution and peak shape.

Due to the basic and polar nature of amines, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com

Stationary Phase (Column): A C18 or C8 column is typically used. For basic compounds like amines, columns with low silanol (B1196071) activity or end-capping are preferred to prevent peak tailing caused by interaction with residual acidic silanol groups on the silica (B1680970) support.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The pH of the buffer is a critical parameter; it is often adjusted to be slightly acidic to ensure the amine is in its protonated, more water-soluble form, which can improve peak shape.

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column or post-column derivatization is often employed. Derivatizing agents like o-phthaldiadehyde (OPA) or 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) react with the amine to produce highly fluorescent derivatives, enabling sensitive detection by a fluorescence detector (FLD). nih.govresearchgate.netresearchgate.net

Table 3: Example HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Detection | Fluorescence (with derivatization, e.g., OPA) or UV (low wavelength) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, which is often coupled with mass spectrometry (GC-MS) for definitive identification.

However, the GC analysis of amines presents challenges due to their polarity and basicity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.czrestek.com Strategies to mitigate these issues include:

Derivatization: Converting the amine to a less polar derivative, for instance by acylation with trifluoroacetic anhydride, can significantly improve chromatographic performance. labrulez.com

Specialized Columns: The use of capillary columns specifically designed for amine analysis is highly recommended. labrulez.com These columns, such as the Rtx-Volatile Amine, have a surface that is specially deactivated to minimize interactions with basic compounds and a stationary phase that provides good selectivity. gcms.czrestek.com

Headspace GC: For analyzing volatile amines in complex matrices, headspace GC (HS-GC) can be used. rsc.org This technique analyzes the vapor phase above the sample, reducing matrix interference and protecting the column.

Table 4: Typical Gas Chromatography Conditions for Volatile Amine Analysis

| Parameter | Condition |

|---|---|

| Technique | Capillary Gas Chromatography (GC-FID or GC-MS) |

| Column | Specialized amine column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 250 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclohexane ring. This results in the existence of four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (%ee) of a sample, which is critical in pharmaceutical and asymmetric synthesis applications where different enantiomers can have different biological activities. mdpi.commz-at.de

The separation is achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

Chiral Stationary Phases (CSPs): For the separation of amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used. mdpi.comnih.govsigmaaldrich.com For instance, CHIRALCEL® and CHIRALPAK® columns, which are based on derivatized cellulose and amylose, are highly effective for a broad range of chiral compounds. Cyclodextrin-based columns, like those from Astec (CYCLOBOND™) or Supelco (DEX™), are also very effective, particularly in GC. sigmaaldrich.comgcms.cz

Mobile Phase: In chiral HPLC, the choice of mobile phase (normal phase, reversed-phase, or polar organic) is crucial for achieving separation. sigmaaldrich.com Normal-phase conditions (e.g., hexane (B92381)/isopropanol) are very common. Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often included in the mobile phase to improve the peak shape of basic analytes. mdpi.com

Technique: Both chiral HPLC and chiral GC can be used. Chiral GC often requires derivatization of the amine to increase its volatility and improve interaction with the CSP. sigmaaldrich.com Chiral HPLC is frequently performed directly on the underivatized amine. mdpi.com

Table 5: Suitable Chiral Stationary Phases for Amine Separation

| CSP Type | Examples | Chromatography Mode |

|---|---|---|

| Polysaccharide-Based | CHIRALCEL® OD-H, CHIRALPAK® IA/IB/IC | HPLC (Normal or Reversed-Phase) |

| Cyclodextrin-Based | Astec CHIRALDEX®, Supelco DEX™ | GC, HPLC |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® V | HPLC (Polar Ionic, Reversed-Phase) |

Computational and Theoretical Chemistry Studies of N Butyl 3 Methylcyclohexan 1 Amine

Molecular Modeling and Conformational Landscape Exploration

The flexible nature of the cyclohexane (B81311) ring and the presence of two substituents in N-butyl-3-methylcyclohexan-1-amine give rise to a complex conformational landscape. Molecular modeling techniques are essential to identify the most stable conformers and understand the energetic relationships between them.

Force field-based methods offer a computationally efficient way to explore the different spatial arrangements (conformations) of this compound. These methods model molecules as a collection of atoms connected by springs, with potential energy functions describing bond stretching, angle bending, torsional angles, and non-bonded interactions.

For this compound, the primary conformational isomerism arises from the chair conformations of the cyclohexane ring and the relative orientations of the N-butyl and 3-methyl groups (axial or equatorial). There are four principal chair conformers to consider for each of the cis and trans isomers. The stability of these conformers is largely dictated by steric strain, particularly 1,3-diaxial interactions. libretexts.org

The analysis of the possible conformers for cis and trans-N-butyl-3-methylcyclohexan-1-amine would involve assessing the cumulative steric strain from the substituents in axial positions. In general, conformers with bulkier groups in the equatorial position are significantly more stable. libretexts.orgopenstax.org For the trans isomer, a diequatorial conformation is possible and would be the most stable. For the cis isomer, one group must be axial while the other is equatorial; the preferred conformation will place the larger N-butylamino group in the equatorial position. libretexts.org

Table 1: Illustrative Conformational Analysis of cis-N-butyl-3-methylcyclohexan-1-amine

| Conformer | N-butylamino Group Position | Methyl Group Position | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |

| 1 | Equatorial | Axial | 0 | ~95 |

| 2 | Axial | Equatorial | >1.8 | <5 |

Table 2: Illustrative Conformational Analysis of trans-N-butyl-3-methylcyclohexan-1-amine

| Conformer | N-butylamino Group Position | Methyl Group Position | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |

| 1 | Equatorial | Equatorial | 0 | >99 |

| 2 | Axial | Axial | >3.5 | <1 |

Note: The energy values are illustrative and based on typical A-values for alkyl and amino groups. The actual values would require specific calculations.

To identify the most stable conformation (the global minimum) on the potential energy surface, a systematic or stochastic search is performed. Algorithms such as molecular dynamics simulations or Monte Carlo methods can be used to sample a wide range of conformations. Each conformation is then subjected to energy minimization using force field calculations to find the nearest local minimum.

This process would generate a large number of low-energy conformers, including various rotations of the N-butyl group and the amino proton. By comparing the energies of all the identified local minima, the global minimum conformation can be determined. This global minimum structure is the most likely representation of the molecule's average structure at low temperatures and serves as the starting point for more accurate quantum chemical calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide a more accurate description of molecular properties by solving the Schrödinger equation (or its density-based equivalent) for the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. arxiv.org DFT offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

A typical DFT study would begin with the geometry optimization of the most stable conformers identified through force field methods. researchgate.net This process refines the molecular structure to find the true energy minimum on the quantum mechanical potential energy surface. Functionals like B3LYP combined with a basis set such as 6-31G(d) or larger are commonly employed for such optimizations. mdpi.com

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the lone pair on the nitrogen atom would be expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. It can quantify the charge on each atom, providing a more detailed picture of the molecule's polarity.

Table 3: Illustrative DFT-Calculated Electronic Properties for the Global Minimum Conformation of this compound

| Property | Illustrative Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.2 D | Quantifies overall molecular polarity |

| Mulliken Charge on Nitrogen | -0.4 e | Indicates the nucleophilic character of the amine |

Note: These values are hypothetical and representative of what a DFT calculation might yield.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation with fewer approximations than DFT, often at a higher computational cost. These methods are particularly valuable for predicting spectroscopic parameters.

For this compound, ab initio calculations could be used to predict:

Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum of a specific conformer with the experimental spectrum, it is possible to confirm the dominant conformation in a sample. capes.gov.br

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many similar signals.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

DFT-based reactivity descriptors can be used to predict how and where this compound might react. researchgate.net These descriptors are derived from the changes in energy or electron density upon the addition or removal of electrons.

Fukui Functions: The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple MEP map. For this compound, the nitrogen atom is expected to be the most nucleophilic site.

By calculating these properties, theoretical chemists can predict the most likely sites for protonation, alkylation, or other chemical reactions, as well as provide insights into the stereoselectivity of such reactions.

Docking and Molecular Dynamics Simulations (General Chemical Interactions)

No specific studies on the docking and molecular dynamics simulations of this compound are available in the current scientific literature.

Ligand-Receptor Interaction Modeling in Catalysis

There is no published research on the use of this compound in ligand-receptor interaction modeling for catalytic applications.

Solvent-Solute Interaction Studies

Specific computational studies detailing the solvent-solute interactions of this compound have not been found in the reviewed literature.

Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical

N-butyl-3-methylcyclohexan-1-amine as a Chiral Building Block

The inherent chirality of this compound, stemming from the substituted cyclohexane (B81311) ring, makes it a valuable chiral synthon. researchgate.netnih.gov The stereocenters on the cyclic framework can be exploited to induce stereoselectivity in chemical transformations, a cornerstone of modern drug discovery and materials science.

Precursor in the Synthesis of Complex Organic Molecules

As a chiral precursor, this compound can be incorporated into the carbon skeleton of more complex molecules, transferring its stereochemical information to the final product. The secondary amine functionality serves as a handle for a variety of chemical modifications, allowing it to be integrated into larger molecular architectures through reactions such as acylation, alkylation, and reductive amination.

For instance, the amine can be reacted with bifunctional electrophiles to construct novel heterocyclic systems. The cyclohexane ring provides a rigid scaffold that can influence the conformation of the resulting molecule, which is a critical factor in determining biological activity or material properties. The synthesis of such complex structures is fundamental to developing new therapeutic agents and functional materials. researchgate.net

Use in Asymmetric Synthesis as a Chiral Scaffold

In asymmetric synthesis, chiral scaffolds or auxiliaries are employed to control the stereochemical outcome of a reaction. This compound can function as such a scaffold. By temporarily attaching it to a prochiral substrate, the steric bulk and stereochemistry of the cyclohexyl group can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one enantiomer.

A common strategy involves the formation of an enamine or an imine with a carbonyl compound. The chiral environment provided by the this compound scaffold then dictates the stereoselectivity of subsequent reactions, such as alkylation or addition reactions. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered, having served its purpose of inducing chirality. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds. researchgate.net

Ligand and Catalyst Component Design

The nitrogen atom of this compound is a Lewis basic site, making it an excellent coordinating atom for metal centers. This property, combined with its chirality, allows for its use in the design of chiral ligands for asymmetric catalysis.

Development of this compound-derived Ligands